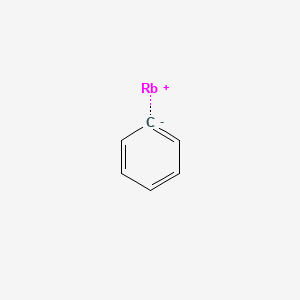

Rubidium benzenide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

61661-28-7 |

|---|---|

Molecular Formula |

C6H5Rb |

Molecular Weight |

162.57 g/mol |

IUPAC Name |

benzene;rubidium(1+) |

InChI |

InChI=1S/C6H5.Rb/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |

InChI Key |

HRZVOMNZXVBSHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[C-]C=C1.[Rb+] |

Origin of Product |

United States |

Foundational & Exploratory

Crystal Structure Analysis of Rubidium Benzenide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the current state of knowledge regarding the crystal structure of rubidium benzenide (RbC₆H₅). Due to the limited availability of direct experimental data for this specific compound, this document provides a comprehensive overview of related synthetic protocols, analogous structural data, and generalized experimental workflows relevant to its characterization.

Introduction

This compound is an organometallic compound consisting of a rubidium cation and a benzenide anion.[1] Such compounds are of interest in synthetic chemistry and materials science due to their potential reactivity and electronic properties. However, the isolation and structural characterization of simple alkali metal benzenides are challenging due to their high reactivity and sensitivity to air and moisture. This guide summarizes the available information and provides context through related compounds and methodologies.

Synthesis and Handling of Air-Sensitive Rubidium-Arene Complexes

Experimental Protocol: Synthesis of a Dimeric Rubidium Aluminyl Complex

This protocol is adapted from the synthesis of a related rubidium complex and illustrates the necessary precautions and steps for handling highly reactive organorubidium compounds.

-

General Considerations: All manipulations are to be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere of argon or nitrogen. Solvents must be rigorously dried and degassed prior to use. Benzene (B151609), for instance, can be dried by refluxing over a sodium benzophenone (B1666685) ketyl solution and then distilled under an inert atmosphere.

-

Starting Materials:

-

A suitable aluminium precursor, for example, [Al(NONDipp)(I)].

-

Rubidium graphite (B72142) (RbC₈) as the rubidium source.

-

Anhydrous benzene as the solvent.

-

-

Reaction Procedure:

-

In a glovebox, dissolve the aluminium precursor in anhydrous benzene.

-

Add rubidium graphite to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, filter the mixture to remove any insoluble byproducts.

-

Remove the solvent from the filtrate under high vacuum to yield the crude product.

-

-

Crystallization:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane) by gentle heating (e.g., to 60°C).

-

Slowly cool the solution to a lower temperature (e.g., 5°C) overnight to promote the formation of single crystals suitable for X-ray diffraction.

-

-

Crystal Handling:

-

Select a suitable crystal under an inert oil (e.g., perfluoropolyether oil) to prevent decomposition upon exposure to air.

-

Mount the crystal on a cryo-loop for data collection.

-

Crystallographic Data

As of the last update, no definitive single-crystal X-ray diffraction data for this compound (RbC₆H₅) has been reported in publicly accessible databases. To provide a relevant structural context, the following tables summarize the crystallographic data for elemental rubidium and a complex potassium benzenide derivative.

Table 1: Crystallographic Data for Elemental Rubidium

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Im-3m |

| a (Å) | 5.585 |

| b (Å) | 5.585 |

| c (Å) | 5.585 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Reference | [2] |

Table 2: Crystallographic Data for Potassium 1-(N,N-diphenylhydrazono)-2,4,6-trinitrobenzenide

Note: This is a complex derivative and not simple potassium benzenide. The data is provided for illustrative purposes to show the structural parameters of a related compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.871(2) |

| b (Å) | 12.940(3) |

| c (Å) | 16.754(4) |

| β (°) | 118.31(1) |

| Z | 4 |

| Reference |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and crystal structure determination of an air-sensitive organometallic compound such as this compound.

4.2. Conceptual Structure

This diagram illustrates the conceptual interaction between the rubidium cation and the benzenide anion in a hypothetical this compound structure, depicting the pi-complexation.

Conclusion

The definitive crystal structure of this compound remains an open area of investigation. The high reactivity of such alkali metal-arene complexes presents significant challenges to their synthesis, isolation, and characterization. This guide provides a framework for approaching this research problem by outlining relevant synthetic methodologies and presenting structural data from analogous compounds. Future work in this area will likely require advanced crystallization techniques and rigorous handling of these air-sensitive materials to successfully elucidate the solid-state structure of this compound.

References

Theoretical Stability of Rubidium Benzenide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the theoretical principles governing the stability of rubidium benzenide. In the absence of direct experimental and extensive theoretical studies on crystalline or isolated this compound, this paper synthesizes findings from computational analyses of the interaction between the rubidium cation (Rb⁺) and the benzene (B151609) molecule, as well as theoretical insights into the stability of the benzenide (phenyl) anion (C₆H₅⁻). This approach allows for a comprehensive theoretical projection of the factors influencing the formation and stability of this compound. This guide is intended to serve as a foundational resource for researchers in organometallic chemistry, computational chemistry, and drug development by providing a structured presentation of relevant theoretical data, computational methodologies, and logical frameworks for understanding this alkali metal-organic compound.

Introduction

This compound, an organometallic compound composed of a rubidium cation and a benzenide anion, represents a model system for understanding the interactions between alkali metals and aromatic moieties. The stability of such a compound is a delicate balance between the inherent instability of the benzenide anion and the stabilizing effect of the cation-π interaction. While the isolated benzene radical anion is known to be unstable in the gas phase, its stability can be significantly influenced by the presence of a counterion and the surrounding environment.[1][2][3] Theoretical and computational chemistry provide powerful tools to investigate these interactions at a molecular level, offering insights into binding energies, molecular geometries, and the electronic structure of such systems.

This whitepaper will systematically present the available theoretical data on the rubidium cation-benzene interaction and the stability of the benzenide anion. It will also detail the computational methodologies employed in these theoretical studies, providing a basis for future research in this area.

Theoretical Stability Analysis

The overall stability of this compound can be conceptualized as a combination of two primary factors: the energy of formation of the benzenide anion from benzene and the interaction energy between the rubidium cation and the benzenide anion.

The Benzenide (Phenyl) Anion

The benzenide anion, or phenyl anion, is a species where a hydrogen atom of benzene is removed, leaving a lone pair of electrons on one of the carbon atoms. Theoretical studies indicate that the benzene radical anion is electronically unstable in the gas phase.[1][2] The extra electron occupies an antibonding molecular orbital, leading to a tendency to autodetach the electron. However, the anion can be stabilized in solution or in the presence of a counterion.[1][3]

Rubidium Cation-Benzene Interaction

The interaction between a rubidium cation and a benzene molecule is a classic example of a cation-π interaction. This non-covalent interaction is primarily electrostatic in nature, arising from the attraction between the positive charge of the cation and the quadrupole moment of the benzene ring, which presents a region of negative electrostatic potential above and below the plane of the ring.

High-level ab initio quantum chemical calculations have been performed to determine the binding energies of alkali metal cations to benzene.[4] These studies provide a good approximation for the interaction energy in this compound.

Quantitative Data on Rubidium-Benzene Interactions

The following table summarizes the calculated binding energies and geometries for the rubidium cation interacting with a benzene molecule from theoretical studies. These values offer a quantitative insight into the strength of the cation-π interaction.

| Computational Method | Basis Set | Binding Energy (kcal/mol) | Rb⁺ to Benzene Ring Center Distance (Å) | Reference |

| MP2 | Modified Stuttgart RSC 1997 | 20.3 | 2.92 | [4] |

| MP4(SDQ) | Modified Stuttgart RSC 1997 | 20.7 | Not Reported | [4] |

| CCSD(T) | Not Specified | 19.0 | Not Reported |

Note: The values presented are for the interaction of Rb⁺ with a neutral benzene molecule and serve as an approximation for the interaction in this compound.

Detailed Computational Methodologies

The theoretical studies on alkali metal-benzene interactions have employed a range of sophisticated computational methods to ensure the accuracy of the calculated properties.

Ab Initio Methods

High-level ab initio methods are crucial for accurately describing the non-covalent nature of the cation-π interaction.

-

Møller-Plesset Perturbation Theory (MP2 and MP4): These methods are widely used to incorporate electron correlation, which is essential for describing dispersion forces that contribute to the binding. Calculations have been performed at the MP2 and single-point MP4 levels of theory.[4]

-

Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): This is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. It is often used as a benchmark for other methods.

Density Functional Theory (DFT)

While not as consistently accurate as high-level ab initio methods for non-covalent interactions, certain DFT functionals, when paired with appropriate basis sets and dispersion corrections, can provide reliable results at a lower computational cost.

Basis Sets

The choice of basis set is critical for obtaining accurate results. For heavy elements like rubidium, effective core potentials (ECPs) are often used to reduce the computational cost by treating the core electrons implicitly.

-

Modified Stuttgart RSC 1997 Basis Set: This basis set has been specifically optimized for rubidium and cesium to provide improved results for cation-π interactions.[4]

Basis Set Superposition Error (BSSE) Correction

The Basis Set Superposition Error (BSSE) is an artifact that can artificially increase the calculated binding energy in complexes. It is crucial to correct for this error to obtain accurate interaction energies. The counterpoise correction method is the most common approach for addressing BSSE.[4]

Logical Workflow for Theoretical Stability Assessment

The following diagram illustrates the logical workflow for the theoretical assessment of this compound stability, based on the available computational approaches.

Conclusion

The theoretical stability of this compound is a complex interplay between the inherent electronic properties of the benzenide anion and the stabilizing influence of the rubidium cation through a significant cation-π interaction. High-level ab initio calculations on the Rb⁺-benzene system suggest a substantial binding energy, which would contribute significantly to the overall stability of this compound. However, the intrinsic instability of the isolated benzenide anion remains a critical factor.

This whitepaper has synthesized the available theoretical data and outlined the computational methodologies necessary for a rigorous investigation of this compound's stability. Future research should focus on direct computational modeling of the this compound ion pair to provide more precise quantitative data on its geometry, electronic structure, and decomposition pathways. Such studies will be invaluable for a deeper understanding of alkali metal-organic interactions and for the rational design of novel chemical entities in various scientific disciplines.

References

The Rubidium-Benzene Interaction: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the discovery and initial characterization of the interaction between rubidium and benzene (B151609). As the simple, neutral complex Rb(C₆H₆) is not extensively documented, this guide focuses on the well-studied rubidium cation-benzene (Rb⁺-C₆H₆) interaction, a key example of a cation-π interaction, and draws experimental context from more complex rubidium-arene systems.

Introduction to the Rubidium-Benzene Interaction

The interaction between a rubidium atom or cation and a benzene molecule is a subject of significant interest in the fields of supramolecular chemistry, materials science, and biology. While the isolation of a simple, neutral Rb(C₆H₆) complex is not well-documented, the interaction of the rubidium cation (Rb⁺) with the electron-rich π-system of benzene is a classic example of a cation-π interaction. This non-covalent force plays a crucial role in molecular recognition and the stabilization of various chemical and biological structures.

Theoretical and computational studies have been pivotal in characterizing the nature and strength of the Rb⁺-C₆H₆ interaction. In the gas phase, the binding of alkali metal cations to benzene follows a trend dictated by electrostatics, with the strength of the interaction decreasing as the ionic radius of the cation increases: Li⁺ > Na⁺ > K⁺ > Rb⁺.[1][2][3] Experimental evidence for the interaction of rubidium with benzene rings comes from the structural analysis of more complex organometallic and coordination compounds where Rb⁺ is coordinated to arene moieties.[4]

Quantitative Data on Rubidium-Benzene Interactions

The following table summarizes key quantitative data regarding the interaction between the rubidium cation and benzene, primarily derived from computational studies. For comparative purposes, data for other alkali metal cations are also included.

| Parameter | Li⁺-C₆H₆ | Na⁺-C₆H₆ | K⁺-C₆H₆ | Rb⁺-C₆H₆ | Data Source |

| Binding Energy (kcal/mol, Gas Phase) | ~38 | ~28 | ~19 | ~15-18 | [1][2][3] |

| Interaction Distance (Å, Cation to Ring Centroid) | Not Specified | Not Specified | Not Specified | ~2.88 (in a [2.2.2]paracyclophane complex) | [5] |

Note: The interaction distance provided is from a complex where the Rb⁺ cation is encapsulated within a [2.2.2]paracyclophane ligand, coordinated to three benzene rings.[5] This value serves as an experimental approximation of the Rb⁺-benzene centroid distance.

Experimental Protocols

Synthesis of a Representative Rubidium-Arene Complex

This protocol is a generalized approach based on the synthesis of alkali metal aluminyls which feature rubidium-arene interactions.[4]

Objective: To synthesize a complex exhibiting a Rb-arene interaction.

Materials:

-

A suitable aluminum precursor (e.g., an aluminyl anion)

-

A rubidium salt (e.g., RbCl) or a rubidium-containing reagent

-

An arene solvent (e.g., benzene or toluene)

-

A coordinating solvent (e.g., diethyl ether or THF)

-

Anhydrous, oxygen-free conditions (glovebox or Schlenk line)

Procedure:

-

In a glovebox, dissolve the aluminum precursor in the arene solvent.

-

Add the rubidium salt or reagent to the solution.

-

Stir the reaction mixture at a specified temperature for a set period to allow for complex formation.

-

Filter the resulting solution to remove any insoluble byproducts.

-

Slowly crystallize the product by layering the filtered solution with a less polar solvent (e.g., hexane) or by slow evaporation of the solvent.

-

Isolate the resulting crystals for characterization.

Characterization by X-ray Crystallography

Objective: To determine the solid-state structure of the rubidium-arene complex and quantify the Rb-benzene interaction geometry.

Procedure:

-

Select a suitable single crystal of the synthesized complex.

-

Mount the crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion and degradation.[6]

-

Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data to obtain the unit cell parameters and intensity data.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Spectroscopic Characterization (NMR)

Objective: To probe the electronic environment of the benzene ring upon interaction with rubidium.

Procedure:

-

Dissolve the synthesized complex in a suitable deuterated solvent (e.g., C₆D₆, THF-d₈).

-

Acquire ¹H and ¹³C NMR spectra. The interaction of the rubidium cation with the π-system of the benzene ring can lead to changes in the chemical shifts of the aromatic protons and carbons.

-

In computational studies, the effect of cation complexation on the NMR shielding of benzene protons can be calculated to provide a theoretical basis for interpreting experimental spectra.[7]

Visualizations

Cation-π Interaction Diagram

Caption: Cation-π interaction between a rubidium cation and the π-electron cloud of a benzene molecule.

Experimental Workflow for Characterization

Caption: General experimental workflow for the synthesis and characterization of a rubidium-arene complex.

Theoretical Calculation Workflow

References

Spectroscopic Signature of the Benzenide Anion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenide anion (C₆H₆⁻), the radical anion of benzene (B151609), represents a fascinating and challenging subject for spectroscopic investigation. Its inherent instability in the gas phase, primarily due to a negative electron affinity, has historically limited direct experimental characterization.[1] However, a combination of specialized experimental techniques and sophisticated computational methods has provided significant insights into its electronic structure and spectroscopic properties. This guide provides a comprehensive overview of the spectroscopic signature of the benzenide anion, detailing both experimental observations of the transient species and theoretical predictions of its properties. We will explore the techniques used to generate and study this elusive anion, present available quantitative data, and visualize the experimental workflows and underlying theoretical concepts.

Data Presentation: Spectroscopic and Thermodynamic Properties

The inherent instability of the isolated benzenide anion means that much of the available quantitative data comes from a combination of gas-phase experiments on the transient species and theoretical calculations.

Table 1: Electron Affinity of Benzene

The electron affinity (EA) of benzene is a critical parameter that dictates the stability of the benzenide anion. A negative electron affinity indicates that the anion is unstable with respect to electron autodetachment in the gas phase.

| Method | Type of EA | Value (eV) | Reference |

| Electron Transmission Spectroscopy | Vertical | -1.15 | [1] |

| Electron Transmission Spectroscopy | Vertical | -1.12 ± 0.03 | |

| Theoretical Calculation | Adiabatic | ~0 | |

| Theoretical Calculation | Vertical | -1.53 |

Table 2: Electron Spin Resonance (ESR) Hyperfine Coupling Constants of the Benzenide Anion in Solution

ESR spectroscopy provides information about the distribution of the unpaired electron within the anion. The hyperfine coupling constant (aH) measures the interaction of the electron spin with the nuclear spins of the hydrogen atoms.

| Solvent System | Counterion | aH (Gauss) | Temperature (°C) | Reference |

| THF/DME | K⁺ | 3.75 | -75 | |

| DME | K⁺ | 3.75 | -92 | |

| THF | K⁺ | 3.75 | -92 |

Note: The single observed hyperfine coupling constant indicates that all six protons are magnetically equivalent on the ESR timescale, suggesting a dynamic Jahn-Teller effect or rapid electron exchange.

Experimental Protocols

The transient nature of the benzenide anion necessitates specialized experimental techniques for its generation and characterization.

Electron Transmission Spectroscopy (ETS)

Electron Transmission Spectroscopy is a key technique for studying transient negative ions.[2]

Methodology:

-

Electron Beam Generation: A monoenergetic beam of electrons is generated from an electron gun.

-

Interaction with Benzene Vapor: The electron beam is passed through a collision cell containing benzene vapor at low pressure.

-

Electron Transmission Detection: The current of electrons that passes through the gas sample without being scattered is measured as a function of the incident electron energy.

-

Resonance Detection: When the energy of the incident electrons matches the energy required to form a temporary negative ion state of the benzene molecule, there is a sharp increase in the scattering cross-section, resulting in a decrease in the transmitted current. These sharp features in the transmitted current spectrum are the resonances that correspond to the formation of the benzenide anion. The derivative of the transmitted current is often plotted to enhance the visibility of these sharp variations.[2]

Pulse Radiolysis

Pulse radiolysis is a powerful technique for generating and studying short-lived radical ions in solution.[3][4]

Methodology:

-

Generation of Solvated Electrons: A short, high-energy pulse of electrons from a linear accelerator is directed into a solvent (e.g., tetrahydrofuran, THF). This ionizes the solvent molecules, producing solvated electrons (e⁻solv).

-

Formation of the Benzenide Anion: The solvated electrons rapidly react with dissolved benzene molecules to form the benzenide anion.

-

Transient Absorption Spectroscopy: The spectroscopic properties of the newly formed benzenide anion are probed using a time-resolved detection technique, typically transient absorption spectroscopy. A light source (e.g., a xenon lamp) is passed through the sample, and the change in absorbance as a function of wavelength and time after the electron pulse is recorded. This provides the electronic absorption spectrum of the anion.[5]

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is used to study species with unpaired electrons, such as the benzenide radical anion, typically in solution where it can be stabilized.[6][7]

Methodology:

-

Anion Generation: The benzenide anion is generated in a suitable solvent (e.g., THF or DME) by reducing benzene with an alkali metal (e.g., potassium). This is typically done in a sealed, evacuated glass tube.

-

Sample Placement: The tube containing the benzenide anion solution is placed within a resonant cavity of the ESR spectrometer.

-

Application of Magnetic Field and Microwaves: A strong, static magnetic field is applied to the sample. The sample is simultaneously irradiated with microwave radiation of a fixed frequency.

-

Resonance Condition: The magnetic field is swept, and absorption of microwave energy is detected when the energy difference between the two electron spin states matches the energy of the microwaves.

-

Spectrum Acquisition: The absorption of microwaves is recorded as a function of the magnetic field strength, yielding the ESR spectrum. The hyperfine splitting pattern in the spectrum provides information about the interaction of the unpaired electron with the magnetic nuclei (protons) in the molecule.[8][9]

Mandatory Visualization

Diagram 1: Experimental Workflow for Electron Transmission Spectroscopy (ETS)

Caption: Workflow for Electron Transmission Spectroscopy.

Diagram 2: Logical Relationship of Benzenide Anion Instability

Caption: Instability of the benzenide anion in the gas phase.

Theoretical Predictions of Spectroscopic Signatures

Due to the challenges in experimental observation, computational chemistry plays a crucial role in predicting the spectroscopic properties of the benzenide anion.

Vibrational Spectroscopy

Theoretical calculations predict significant changes in the vibrational frequencies of benzene upon electron attachment. The addition of an electron to the lowest unoccupied molecular orbital (LUMO) of benzene, which is antibonding in character, is expected to lead to a weakening of the C-C bonds. This would result in a decrease in the frequencies of the C-C stretching modes. Furthermore, the high symmetry (D₆h) of neutral benzene is predicted to be lowered upon anion formation due to the Jahn-Teller effect, leading to a more complex vibrational spectrum with more active modes.

Electronic Spectroscopy

The electronic absorption spectrum of the benzenide anion in solution has been observed using pulse radiolysis. Theoretical calculations are essential for assigning the observed transitions. The spectrum is expected to be dominated by π → π* transitions. The specific energies of these transitions are highly dependent on the solvent environment due to the significant stabilization of the anion by solvation.[10][11][12]

Conclusion

The spectroscopic signature of the benzenide anion is a complex subject, defined by the molecule's inherent instability in the gas phase and the significant influence of its environment. While direct spectroscopic observation of the isolated anion remains a formidable challenge, techniques such as Electron Transmission Spectroscopy have provided key insights into its transient nature. In solution, where the anion can be stabilized, Electron Spin Resonance and pulse radiolysis have offered valuable data on its electronic structure and absorption properties. Theoretical calculations are indispensable for interpreting experimental data and predicting the spectroscopic features of this elusive species. Future advances in experimental techniques, particularly those capable of probing transient species with high resolution, will be crucial for a more complete understanding of the spectroscopic signature of the benzenide anion.

References

- 1. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lorentz.leidenuniv.nl [lorentz.leidenuniv.nl]

- 10. jungwirth.uochb.cas.cz [jungwirth.uochb.cas.cz]

- 11. [2105.04543] Electronic Structure of the Solvated Benzene Radical Anion [arxiv.org]

- 12. researchgate.net [researchgate.net]

Quantum Chemical Insights into Rubidium Benzenide: A Technical Guide

Abstract

This technical whitepaper provides a comprehensive overview of the quantum chemical understanding of rubidium benzenide. While direct theoretical studies on a neutral, isolated this compound molecule or its crystalline solid-state are limited in publicly accessible literature, significant insights can be gleaned from computational studies of the interaction between the rubidium cation (Rb⁺) and benzene (B151609) (C₆H₆), as well as from experimental and theoretical work on related alkali metal-aromatic systems and intercalation compounds. This guide synthesizes the available data to build a theoretical framework for the electronic structure, bonding, and properties of this compound. It includes a summary of calculated quantitative data, detailed computational methodologies from key studies, and visualizations of conceptual workflows for future research. This document is intended to serve as a foundational resource for researchers in computational chemistry, materials science, and drug development interested in the fundamental interactions of alkali metals with aromatic systems.

Introduction

The interaction of alkali metals with aromatic molecules is a cornerstone of organometallic chemistry, with implications for catalysis, materials science, and biological systems. Rubidium, a heavy alkali metal, is known for its high reactivity and strong electropositive character.[1] When interacting with an aromatic system like benzene, it is expected to form a "benzenide," a compound where the benzene moiety formally carries a negative charge. Understanding the quantum chemical nature of this interaction is crucial for predicting the structure, stability, and reactivity of such species.

This guide focuses on the theoretical and computational aspects of this compound. Due to a scarcity of direct computational studies on a neutral Rb(C₆H₆) complex or its solid-state form, we will heavily leverage the robust body of research on the gas-phase interaction between the rubidium cation and benzene. This cation-π interaction serves as a fundamental model for the electrostatic component of the bonding in this compound. Additionally, we will draw parallels from studies on rubidium intercalated in graphite (B72142) to infer potential solid-state characteristics.

Theoretical Framework and Bonding Principles

The bonding in a hypothetical this compound can be conceptualized through two primary models:

-

Gas-Phase Cation-π Interaction: In this model, a rubidium cation (Rb⁺) interacts with the π-electron cloud of the benzene molecule. This interaction is predominantly electrostatic, involving the attraction between the positive charge of the cation and the electron-rich face of the aromatic ring. High-level ab initio calculations have been instrumental in quantifying this interaction.

-

Charge-Transfer and Solid-State Model: In a neutral or solid-state form, significant charge transfer from the rubidium atom to the benzene molecule is anticipated, leading to the formation of a Rb⁺ cation and a benzene radical anion (C₆H₆⁻). In a crystalline solid, these ions would be arranged in a lattice, and the overall properties would be governed by a combination of ionic bonding, cation-π interactions, and potentially π-stacking between benzene anions. The study of rubidium intercalated in graphite provides an experimental and theoretical analogue for this type of layered structure.[2][3]

Quantitative Data from Quantum Chemical Calculations

The following table summarizes key quantitative data obtained from ab initio calculations on the rubidium cation-benzene complex. These values provide a baseline for understanding the strength and geometry of the fundamental interaction.

| Parameter | Value | Computational Method | Reference |

| Binding Energy (D₀) | 22.9 ± 1.2 kcal/mol (0.99 ± 0.05 eV) | MP2(full)/6-311+G(2d,2p) | Amicangelo, J. C., & Armentrout, P. B. (2000) |

| 23.3 kcal/mol (1.01 eV) | MP2/BSSE-corrected | Coletti, C., & Re, N. (2006) | |

| 22.8 kcal/mol (0.99 eV) | MP4/BSSE-corrected | Coletti, C., & Re, N. (2006) | |

| Geometry | C₆ᵥ symmetry (Rb⁺ on the six-fold axis) | MP2(full)/6-311+G* | Amicangelo, J. C., & Armentrout, P. B. (2000) |

| Rb⁺-Benzene Ring Center Distance | 2.87 Å | MP2/BSSE-corrected | Coletti, C., & Re, N. (2006) |

| Charge Transfer (e⁻) | 0.045 | MP2/BSSE-corrected | Coletti, C., & Re, N. (2006) |

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in the theoretical studies of alkali-benzene interactions is crucial for interpreting the results and designing future investigations.

Ab Initio Calculations of Rb⁺(C₆H₆) Complex

The seminal work by Coletti and Re (2006) provides a robust computational protocol for studying the rubidium cation-benzene complex.[4]

Methodology:

-

Geometry Optimization:

-

The geometry of the Rb⁺(C₆H₆) complex was optimized using Møller-Plesset perturbation theory to the second order (MP2).

-

Large basis sets were employed to accurately describe the electronic structure.

-

A modified Stuttgart RSC 1997 basis set was used for the rubidium and cesium ions.

-

The Basis Set Superposition Error (BSSE) was corrected for during the geometry optimization to obtain more accurate interaction geometries.

-

-

Single-Point Energy Calculations:

-

To refine the binding energy, single-point energy calculations were performed at the Møller-Plesset perturbation theory to the fourth order (MP4).

-

These calculations were carried out on the MP2-optimized geometries.

-

-

Potential Energy Surface Scan:

-

The potential energy surface was evaluated along the benzene symmetry axis to map the interaction energy as a function of the Rb⁺-benzene distance.

-

Proposed Workflow for Solid-State DFT Calculations of this compound

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Electrochemical intercalation of rubidium into graphite, hard carbon, and soft carbon - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03281G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rubidium intercalation in epitaxial monolayer graphene - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00417A [pubs.rsc.org]

- 6. Rubidium intercalation in epitaxial monolayer graphene [arxiv.org]

Formation of Rubidium Benzenide in Liquid Ammonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of rubidium benzenide in liquid ammonia (B1221849). This process, a variant of the Birch reduction, involves the reaction of rubidium metal with benzene (B151609) in a liquid ammonia solvent to produce the this compound salt. This document details the underlying chemical principles, provides a synthesized experimental protocol based on related procedures, and outlines methods for the characterization of the product. The information is intended for researchers in organic and organometallic chemistry, as well as professionals in drug development who may utilize similar reactive intermediates.

Introduction

Solutions of alkali metals in liquid ammonia are potent reducing agents capable of reducing aromatic rings to cyclohexadienes, a reaction known as the Birch reduction. The initial step of this reaction involves the transfer of an electron from the alkali metal to the aromatic ring, forming a radical anion. In the presence of a proton source, this intermediate is further reduced. However, in the absence of a proton source, the salt of the aromatic radical anion, such as this compound, can be formed.

Rubidium, like other alkali metals, readily dissolves in liquid ammonia to produce a characteristic blue solution containing solvated electrons. These solvated electrons are highly reactive and are the key species responsible for the reduction of benzene. The resulting this compound is a highly reactive and pyrophoric compound, requiring careful handling under inert atmosphere conditions.

Reaction Pathway and Logic

The formation of this compound in liquid ammonia proceeds through a single electron transfer from a solvated rubidium atom to a benzene molecule.

Caption: Reaction pathway for the formation of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a synthesized procedure based on the reaction of rubidium with 1,2-diphenylbenzene in THF and general procedures for handling alkali metals in liquid ammonia. It should be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.

3.1. Materials and Equipment

-

Rubidium metal

-

Benzene, anhydrous

-

Liquid ammonia, anhydrous

-

Schlenk line apparatus

-

Dry ice/acetone condenser

-

Inert atmosphere glovebox

-

Magnetic stirrer and stir bar

3.2. Procedure

-

Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a dry ice/acetone condenser under an inert atmosphere (argon or nitrogen). All glassware must be rigorously dried before use.

-

Reagent Handling (Inert Atmosphere): Inside a glovebox, cut a small piece of rubidium metal (1 equivalent) and place it into the Schlenk flask.

-

Solvent Condensation: Attach the flask to the Schlenk line. Cool the condenser to -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia (sufficient volume to dissolve reactants) into the flask.

-

Formation of Rubidium-Ammonia Solution: Stir the mixture. The rubidium metal will dissolve to form a deep blue solution, indicating the presence of solvated electrons.

-

Addition of Benzene: Slowly add anhydrous benzene (1 equivalent) to the stirred rubidium-ammonia solution via syringe.

-

Reaction: Continue stirring the reaction mixture at -78 °C. The progress of the reaction can be monitored by the color change of the solution. The deep blue color of the solvated electrons is expected to be discharged as the benzene is reduced.

-

Isolation (Conceptual): Note: Isolation of solid this compound is challenging due to its extreme reactivity. In principle, the ammonia could be slowly evaporated under a stream of inert gas. The resulting solid would be highly pyrophoric and must be handled strictly under an inert atmosphere. For most applications, the solution of this compound in liquid ammonia would be used in situ.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and in-situ use of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Characterization Data

Direct characterization of this compound is challenging due to its instability. The following data is based on expectations from analogous alkali metal benzenides and related organorubidium compounds.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observation | Notes |

| UV-Vis Spectroscopy | An absorption band in the visible region. The deep blue color of the solvated electron will disappear, and a new absorption corresponding to the benzene radical anion will appear. | The exact λmax is not documented for this compound but would be expected to be similar to other alkali metal benzenides. |

| Electron Spin Resonance (ESR) | A complex spectrum due to hyperfine coupling of the unpaired electron with the protons of the benzene ring and the rubidium nucleus. | This would confirm the radical anion nature of the species. |

| NMR Spectroscopy (⁸⁷Rb) | A significant change in the chemical shift of ⁸⁷Rb upon formation of the benzenide complex compared to solvated rubidium ions. | ⁸⁷Rb is a quadrupolar nucleus, leading to broad signals. |

Safety Considerations

-

Rubidium Metal: Highly reactive and pyrophoric. Reacts violently with water and can ignite spontaneously in air. Must be handled under an inert atmosphere or under dry mineral oil.

-

Liquid Ammonia: Corrosive and toxic. The reaction should be performed in a well-ventilated fume hood. The apparatus must be able to withstand the pressure of ammonia gas at room temperature if the cooling fails.

-

This compound: Expected to be extremely pyrophoric and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere.

Conclusion

The formation of this compound in liquid ammonia represents a fundamental reaction in organometallic chemistry. While its isolation is challenging, its in-situ generation provides a powerful tool for further chemical synthesis. This guide provides a framework for understanding and potentially conducting this reaction, emphasizing the necessary precautions for handling these highly reactive materials. Further research is required to fully characterize the properties and reactivity of this compound.

An In-depth Technical Guide to the Magnetic Properties of Rubidium Benzenide Solids

Affiliation: Google Research

Abstract

This technical guide addresses the magnetic properties of rubidium benzenide (Rb(C₆H₆)) solids. To date, a thorough experimental investigation into the magnetic characteristics of this specific alkali metal-arene complex has not been reported in peer-reviewed literature. Consequently, this document serves as a comprehensive prospectus for researchers, scientists, and professionals in drug development and materials science who are interested in exploring this novel material. By drawing analogies from related alkali metal-intercalated aromatic hydrocarbons and outlining detailed experimental protocols, this guide provides a foundational framework for the synthesis, characterization, and theoretical understanding of the magnetic behavior of this compound. We present a proposed experimental workflow, detail necessary characterization techniques, and offer a theoretical perspective on the structure-property relationships that are anticipated to govern the magnetism in this compound.

Introduction

Alkali metal-arene complexes represent a fascinating class of materials where the transfer of an electron from the alkali metal to the aromatic ring can lead to the formation of radical anions, giving rise to interesting electronic and magnetic properties. While extensive research has been conducted on alkali metal intercalated graphite (B72142) and fullerenes, the simpler molecular solids formed between alkali metals and benzene (B151609) are less explored. Rubidium, with its large atomic radius and high electropositivity, is expected to form a unique crystal structure with benzene, potentially leading to novel magnetic phenomena.

The magnetic properties of such materials are dictated by the arrangement of the radical anions in the crystal lattice and the extent of interaction between their unpaired electrons. Depending on the stoichiometry and the crystalline packing, these interactions could range from isolated paramagnetic centers to cooperative magnetic ordering, such as antiferromagnetism or ferromagnetism, at low temperatures. Understanding these properties is crucial for potential applications in areas like spintronics and quantum computing, where materials with tunable magnetic states are highly sought after.

This guide will first detail the proposed synthesis of this compound, followed by a comprehensive plan for its magnetic characterization.

Proposed Experimental Protocols

Synthesis of this compound

The synthesis of this compound is expected to be highly sensitive to air and moisture, necessitating the use of rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). The proposed method is adapted from procedures used for the synthesis of other alkali metal-arene complexes.

Materials:

-

Rubidium metal (Rb, 99.8% or higher purity)

-

Benzene (C₆H₆, anhydrous, freshly distilled from a suitable drying agent like Na/benzophenone)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether, freshly distilled)

-

Glass reaction vessel with a magnetic stir bar

-

Schlenk line or argon/nitrogen-filled glovebox

Procedure:

-

Preparation: All glassware should be rigorously dried in an oven at >120°C overnight and then cooled under vacuum. The entire synthesis must be performed under an inert atmosphere of argon or nitrogen.

-

Reaction Setup: In an inert atmosphere glovebox, a known quantity of rubidium metal is cut to expose a fresh surface and placed in the reaction vessel.

-

Solvent Addition: Anhydrous benzene is added to the reaction vessel, followed by a co-solvent like THF if necessary to improve the solubility of the resulting complex.

-

Reaction: The mixture is stirred at room temperature. The reaction is initiated by the direct interaction of the rubidium metal with benzene. The progress of the reaction can often be monitored by a color change in the solution, which is characteristic of the formation of the benzenide radical anion. The reaction may be slow and could require several days of stirring.

-

Isolation: Once the reaction is complete (indicated by the consumption of the rubidium metal or a stable, intense color), the resulting solid this compound can be isolated by filtration under an inert atmosphere.

-

Purification: The isolated solid should be washed with a small amount of cold, anhydrous benzene or pentane (B18724) to remove any unreacted starting materials.

-

Drying and Storage: The purified this compound solid should be dried under vacuum and stored in a sealed container under an inert atmosphere at low temperature to prevent decomposition.

Magnetic Property Characterization

The magnetic properties of the synthesized this compound should be characterized using a suite of techniques to probe its behavior over a wide range of temperatures and magnetic fields.

2.2.1 SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the primary tool for measuring the magnetic susceptibility of the material.

-

Sample Preparation: A precisely weighed sample of the this compound powder must be loaded into a gelatin capsule or a similar diamagnetic sample holder inside an inert atmosphere glovebox. The capsule is then sealed to prevent exposure to air.

-

DC Magnetic Susceptibility:

-

Temperature Dependence: The magnetic susceptibility (χ) should be measured as a function of temperature (T) from 2 K to 300 K in a small applied DC magnetic field (e.g., 1000 Oe). Both zero-field-cooled (ZFC) and field-cooled (FC) measurements should be performed to check for any history-dependent magnetic effects.

-

Data Analysis: The high-temperature region of the χ⁻¹ vs. T plot should be fitted to the Curie-Weiss law, χ = C / (T - θ), to determine the Curie constant (C) and the Weiss temperature (θ). The Curie constant will provide information about the effective magnetic moment (μ_eff) of the unpaired electrons, while the Weiss temperature will indicate the nature (ferromagnetic for θ > 0 or antiferromagnetic for θ < 0) and strength of the magnetic interactions.

-

-

Isothermal Magnetization:

-

Field Dependence: The magnetization (M) as a function of the applied magnetic field (H) should be measured at several low temperatures (e.g., 2 K, 5 K, 10 K).

-

Data Analysis: The shape of the M vs. H curves will reveal the nature of the magnetic state. For a simple paramagnet, the curve will follow the Brillouin function. Any deviation from this, such as saturation behavior or hysteresis, would suggest magnetic ordering.

-

2.2.2 Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the local electronic environment of the unpaired electrons in the benzenide radical anion.

-

Sample Preparation: A small amount of the powdered this compound is loaded into a quartz EPR tube and sealed under an inert atmosphere.

-

Measurement: X-band (~9.5 GHz) and Q-band (~34 GHz) EPR spectra should be recorded at various temperatures, from room temperature down to liquid helium temperatures.

-

Data Analysis: The g-factor, linewidth, and hyperfine coupling constants (if resolved) should be determined from the spectra. The g-factor will provide information about the electronic structure of the radical anion. The temperature dependence of the EPR signal intensity can be used to independently determine the magnetic susceptibility. Linewidth analysis can provide insights into spin-spin and spin-lattice relaxation processes.

Data Presentation

As no experimental data for this compound is currently available, the following tables are presented as templates for organizing the quantitative data that would be obtained from the proposed experiments. For comparative purposes, hypothetical data based on observations of other alkali metal-organic radical systems are included.

Table 1: Summary of Magnetic Susceptibility Data for this compound

| Parameter | Symbol | Expected Value/Range | Method |

| Molar Mass | M | 163.58 g/mol | - |

| Effective Magnetic Moment | μ_eff | ~1.73 μ_B | Curie-Weiss Law |

| Weiss Temperature | θ | -10 K to +5 K | Curie-Weiss Law |

| Magnetic Ordering Temp. | T_N or T_C | < 10 K (if ordered) | Peak in χ(T) |

| Saturation Magnetization | M_sat | ~1 μ_B / formula unit | M vs. H at low T |

Table 2: Summary of EPR Spectroscopy Data for this compound

| Parameter | Symbol | Expected Value/Range | Temperature |

| g-factor (isotropic) | g_iso | 2.002 - 2.004 | 298 K |

| Linewidth (peak-to-peak) | ΔH_pp | 1 - 10 G | 298 K |

| Rubidium Hyperfine Coupling | A(⁸⁵Rb), A(⁸⁷Rb) | Potentially unresolved | 77 K |

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and magnetic characterization of this compound.

Structure-Magnetism Relationship

The magnetic properties of this compound will be intrinsically linked to its crystal structure. The following diagram illustrates the conceptual relationship between the arrangement of the benzenide anions and the resulting magnetic behavior.

Conclusion

While experimental data on the magnetic properties of this compound solids are currently lacking, this technical guide provides a robust framework for future research in this area. The proposed synthesis and characterization protocols are based on established methods for analogous air-sensitive materials. The anticipated magnetic behavior, likely dominated by the interactions between benzenide radical anions, could range from simple paramagnetism to more complex magnetic ordering at low temperatures. A thorough investigation as outlined herein will not only elucidate the fundamental magnetic properties of this novel material but also contribute to the broader understanding of magnetism in alkali metal-organic systems. The potential for discovering new magnetic phenomena makes this compound a compelling target for future research endeavors.

Solvated Electron Precursors for Benzenide Synthesis: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the use of solvated electron precursors for the synthesis of benzenide and its subsequent products, with a primary focus on the Birch reduction. Intended for researchers, scientists, and professionals in drug development, this document details the underlying mechanisms, presents quantitative data for reaction optimization, and offers detailed experimental protocols.

Core Concept: Solvated Electron Precursors

Solvated electrons are among the most potent reducing agents employed in organic chemistry.[1][2] They are essentially "free" electrons stabilized within a cavity of solvent molecules. The most common and historically significant method for generating solvated electrons for synthetic purposes involves dissolving alkali metals in liquid ammonia (B1221849).[1][3]

When an alkali metal such as lithium (Li), sodium (Na), or potassium (K) is dissolved in anhydrous liquid ammonia, a characteristic deep blue solution is formed.[4][5] This color is due to the presence of the solvated electrons.[4][5] The metal ionizes, and the resulting electron is stabilized by the surrounding ammonia molecules, forming an "electride" salt of the formulation [M(NH3)x]+ e−.[3] These solvated electrons are the key reactive species in the reduction of aromatic compounds. While the classic system involves liquid ammonia, other amines can also be used as solvents.[3][4]

Benzenide Synthesis via the Birch Reduction

The Birch reduction is a cornerstone of synthetic organic chemistry, providing a method to convert aromatic rings into 1,4-cyclohexadienes.[3][4] This transformation is initiated by the addition of a solvated electron to the benzene (B151609) ring, forming a benzenide radical anion.

Reaction Mechanism

The mechanism of the Birch reduction of benzene proceeds through a four-step sequence of single electron transfers and protonations:

-

Electron Transfer: A solvated electron is transferred from the alkali metal-ammonia solution to the π-system of the benzene ring, forming a resonance-stabilized radical anion.[2][3]

-

Protonation I: The highly basic radical anion abstracts a proton from an alcohol (the proton source) present in the reaction mixture.[2][3]

-

Electron Transfer II: A second solvated electron is transferred to the resulting cyclohexadienyl radical, forming a cyclohexadienyl anion.

-

Protonation II: This anion is then protonated by another molecule of the alcohol to yield the final product, 1,4-cyclohexadiene (B1204751).[2]

The overall reaction is a 1,4-addition of two hydrogen atoms to the benzene ring. The resulting 1,4-cyclohexadiene is thermodynamically less stable than its conjugated 1,3-isomer; however, its formation is kinetically favored under the reaction conditions.[4]

Data Presentation: Quantitative Analysis

The yield and efficiency of the Birch reduction are influenced by several factors, including the choice of alkali metal and the proton source.

Comparison of Alkali Metal Precursors

Lithium is often preferred over sodium and potassium as it generally provides better yields.[3][6] This is attributed to the fact that the undesired side reaction of the alkali metal with the alcohol is slower for lithium than for sodium or potassium in liquid ammonia.[6]

| Alkali Metal | Proton Source | Substrate | Product | Yield (%) | Reference |

| Sodium | Ethanol (B145695) | t-Butylbenzene | 2,5-Dihydro-1-t-butylbenzene | 86 | [7] |

| Lithium | Ethanol | t-Butylbenzene | 2,5-Dihydro-1-t-butylbenzene | 37 | [7] |

| Lithium | iso-Propanol | t-Butylbenzene | 2,5-Dihydro-1-t-butylbenzene | 79 | [7] |

| Lithium | t-Butanol | t-Butylbenzene | 2,5-Dihydro-1-t-butylbenzene | 61 | [7] |

| Lithium | t-Butanol | Benzene | 1,4-Cyclohexadiene | "Good" | [6] |

| Sodium | Methanol | Benzene | 1,4-Cyclohexadiene | "Good" | [7] |

Effect of Proton Source

The presence of an alcohol is necessary for the reduction of unactivated benzene rings.[1][2] The acidity of the proton source can influence the reaction rate.[2] While direct comparative yield data for benzene with different alcohols is sparse in single studies, the choice of alcohol is a critical parameter in optimizing the reaction. Ethanol and tert-butanol (B103910) are commonly used.[8] Using water or ammonium (B1175870) chloride as the proton source for the reduction of benzene generally results in poorer yields of 1,4-cyclohexadiene compared to using alcohols.[7]

Experimental Protocols

The following are detailed procedures for the Birch reduction of benzene using lithium and sodium as the solvated electron precursors. These protocols are adapted from established methods, including those reported in Organic Syntheses.

Protocol 1: Birch Reduction of Benzene using Lithium

This procedure is adapted for the complete reduction of benzene to 1,4-cyclohexadiene using an excess of lithium in the presence of t-butyl alcohol.[6]

Apparatus:

-

A three-necked round-bottom flask (1 L) equipped with a magnetic stirrer, a dry-ice condenser, and a gas inlet/outlet.

-

Low-temperature thermometer.

Reagents:

-

Anhydrous liquid ammonia (~500 mL)

-

Benzene (0.5 mol, 39 g)

-

tert-Butyl alcohol (1.0 mol, 74 g)

-

Lithium wire (1.5 g-atom, 10.4 g), cut into small pieces

Procedure:

-

Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

-

Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 500 mL of anhydrous liquid ammonia into the flask.

-

Addition of Reactants: While maintaining the temperature at -78 °C, add the benzene and tert-butyl alcohol to the liquid ammonia with stirring.

-

Addition of Lithium: Slowly add the small pieces of lithium wire to the stirred solution. A deep blue color will form. Add the lithium at a rate that maintains the blue color. The reaction of lithium with t-butyl alcohol in ammonia is very slow, which allows for the use of an excess of reagents to ensure complete conversion of benzene.[6]

-

Reaction Time: Continue stirring the reaction mixture for 1-2 hours after the final addition of lithium. The persistence of the blue color indicates the presence of excess solvated electrons.

-

Quenching: Cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

-

Work-up: Remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen. Add 200 mL of water to the residue.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by distillation to yield pure 1,4-cyclohexadiene.

Protocol 2: Birch Reduction of a Benzoic Acid Derivative using Sodium

This procedure is a representative example from Organic Syntheses for the reduction of benzoic acid to 1,4-dihydrobenzoic acid.[9]

Apparatus:

-

A three-necked round-bottom flask (2 L) equipped with a mechanical stirrer and loose cotton plugs in the side necks.

Reagents:

-

Benzoic acid (10 g, 0.082 mole)

-

Anhydrous ethanol (100 mL)

-

Anhydrous liquid ammonia (600 mL)

-

Sodium metal (6.2 g, 0.27 g-atom), cut into small pieces

-

Ammonium chloride (14.6 g, 0.27 mole)

Procedure:

-

Dissolution: In the 2 L flask, dissolve the benzoic acid in anhydrous ethanol.

-

Addition of Ammonia: Add 600 mL of liquid ammonia to the stirred solution.

-

Addition of Sodium: Add the sodium metal in small pieces. The sodium salt of the acid will precipitate, and foaming will occur.[9] Continue stirring until all the sodium has dissolved and the blue color has disappeared (indicating consumption of the solvated electrons).

-

Quenching: Cautiously add ammonium chloride to the reaction mixture.[9]

-

Evaporation and Dissolution: Stir for an additional hour, then allow the ammonia to evaporate. Dissolve the remaining residue in 300 mL of water.[9]

-

Acidification and Extraction: Pour the aqueous solution onto 200 g of ice and acidify to a pH of about 4 with 10% hydrochloric acid. Extract the mixture with four 100-mL portions of peroxide-free ether.[9]

-

Washing and Drying: Wash the combined ether extracts with brine and dry over anhydrous sodium sulfate.[9]

-

Concentration and Purification: Filter and concentrate the solution to yield 1,4-dihydrobenzoic acid, which can be further purified by recrystallization.[9] The reported yield for this procedure is 80-88%.[9]

Conclusion

The generation of solvated electrons from alkali metals in liquid ammonia provides a powerful tool for the synthesis of benzenide intermediates, which are readily converted to 1,4-cyclohexadienes via the Birch reduction. The choice of alkali metal and proton source significantly impacts the reaction yield, with lithium often being the preferred metal. The detailed protocols provided herein offer a practical guide for researchers to successfully employ this classic and valuable transformation in organic synthesis. Careful adherence to anhydrous conditions and safe handling of reagents are paramount for achieving high yields and ensuring laboratory safety.

References

- 1. organicreactions.org [organicreactions.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Birch reduction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. hwpi.harvard.edu [hwpi.harvard.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Rubidium Benzenide: A Potent Single-Electron Transfer Reagent for Organic Synthesis

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubidium benzenide is an organorubidium compound that serves as a powerful single-electron transfer (SET) reagent in organic synthesis. While not typically isolated as a stable compound, it is generated in situ through the reaction of rubidium metal with benzene (B151609) or its derivatives. The resulting arene radical anion is a potent reducing agent capable of initiating a variety of chemical transformations, most notably Birch-type reductions. These reactions are valuable tools for accessing partially saturated cyclic compounds from aromatic precursors, which are key intermediates in the synthesis of complex molecules and natural products. The high reactivity of rubidium makes its benzenide derivative a compelling, albeit less common, alternative to more conventional SET reagents like sodium or lithium naphthalenide.

Principle of Operation

The utility of this compound as a single-electron transfer reagent stems from the low ionization potential of rubidium metal. When rubidium reacts with an aromatic compound such as benzene, it donates an electron to the arene's lowest unoccupied molecular orbital (LUMO). This process forms a highly reactive radical anion. This radical anion can then transfer its single, unpaired electron to a suitable organic substrate, initiating a reduction cascade. In the context of a Birch-type reduction, this electron transfer is followed by protonation steps, ultimately leading to the dearomatization of the starting material.

Applications in Organic Synthesis

The primary application of in situ generated this compound and related species is in the reduction of aromatic compounds. A notable example is the rubidium-mediated Birch-type reduction of 1,2-diphenylbenzene.[1][2] This reaction provides access to 1,2-diphenyl-1,4-cyclohexadiene, a valuable building block in organic synthesis.

Table 1: Rubidium-Mediated Reduction of 1,2-Diphenylbenzene

| Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1,2-Diphenylbenzene | Rubidium metal | THF/Toluene (B28343) | -78 to rt | 1,2-Diphenyl-1,4-cyclohexadiene | Not explicitly stated |

Note: The yield for the specific reaction was not provided in the cited literature, which focused on the isolation and characterization of the intermediate.

Experimental Protocols

The following protocol is adapted from the literature for the rubidium-mediated reduction of 1,2-diphenylbenzene and serves as a representative example of the application of a rubidium-based SET reagent.[1][2]

Protocol: In-situ Generation of this compound for the Reduction of 1,2-Diphenylbenzene

Materials:

-

Rubidium metal (handle under inert atmosphere)

-

1,2-Diphenylbenzene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous toluene

-

Argon or nitrogen gas for inert atmosphere

-

Schlenk line or glovebox

Procedure:

-

Under a strict inert atmosphere (argon or nitrogen), place freshly cut rubidium metal into a dry Schlenk flask equipped with a magnetic stir bar.

-

Add a mixture of anhydrous toluene and anhydrous THF to the flask.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve 1,2-diphenylbenzene in anhydrous THF.

-

Slowly add the solution of 1,2-diphenylbenzene to the stirred suspension of rubidium metal at -78 °C.

-

The reaction mixture will typically develop a deep color, indicating the formation of the radical anion.

-

Allow the reaction to stir at -78 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a proton source, such as anhydrous ethanol (B145695) or ammonium (B1175870) chloride, at -78 °C.

-

The reaction mixture is then warmed to room temperature and partitioned between an organic solvent (e.g., diethyl ether) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Safety Precautions:

-

Rubidium metal is highly reactive and pyrophoric. It must be handled under a strict inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Visualizations

Diagram 1: General Workflow for Rubidium-Mediated Single-Electron Transfer Reduction

Caption: Workflow for a typical rubidium-mediated SET reduction.

Diagram 2: Signaling Pathway of Birch-Type Reduction

Caption: Key steps in a Birch-type reduction mechanism.

References

Unraveling the Elusive Role of Rubidium Benzenide in Organic Synthesis

Despite its theoretical potential as a potent nucleophile and base, a comprehensive review of scientific literature reveals a significant scarcity of documented applications for rubidium benzenide in organic synthesis. While the compound is cataloged with a unique CAS number (61661-28-7), detailed experimental protocols, quantitative data, and specific use-cases in synthetic transformations remain largely unreported.

This lack of information suggests that this compound is not a commonly employed reagent in the field. Several factors may contribute to its limited use, including the high reactivity and cost of rubidium metal, potential synthetic challenges in preparing and handling the benzenide salt, and the availability of more cost-effective and well-characterized alternatives, such as organolithium, sodium, and potassium reagents.

While specific applications for this compound are not available, the following sections provide an overview of the expected reactivity based on the properties of rubidium and the benzenide anion, as well as general protocols for analogous, more common alkali metal reagents.

Theoretical Reactivity and Potential Applications

Based on the known chemistry of other alkali metal organic compounds, this compound would be expected to function as a very strong base and a source of the benzenide nucleophile. Potential, though unconfirmed, applications could include:

-

Deprotonation Reactions: As a strong base, it could deprotonate a wide range of weakly acidic C-H, N-H, and O-H bonds.

-

Metalation Reactions: It could potentially act as a metalating agent, introducing a benzene (B151609) ring into a molecule, though this is less common for benzenide salts compared to phenide salts.

-

Initiation of Anionic Polymerization: Alkali metal organic compounds are known initiators for the anionic polymerization of olefins like styrene (B11656) and butadiene.[1][2][3][4]

It is important to reiterate that these are hypothetical applications, and no specific examples involving this compound have been found in the reviewed literature.

General Experimental Considerations for Highly Reactive Alkali Metal Reagents

Given the high reactivity of rubidium, any synthesis and subsequent use of this compound would necessitate stringent anhydrous and anaerobic conditions.[5] The general workflow for handling such sensitive reagents is outlined below.

Caption: General experimental workflow for organic synthesis using air- and moisture-sensitive reagents.

Alternative Alkali Metal Reagents in Organic Synthesis

While this compound remains an obscure reagent, other alkali metal compounds are staples in organic synthesis. The table below summarizes some common alternatives and their applications.

| Reagent/Catalyst System | Common Applications | Typical Reaction Conditions |

| n-Butyllithium (n-BuLi) | Strong base for deprotonation, initiator for anionic polymerization.[1] | Anhydrous THF or hexane, typically at low temperatures (-78 °C to 0 °C). |

| Sodium Amide (NaNH₂) | Very strong base for deprotonation of terminal alkynes and formation of alkoxides. | Anhydrous liquid ammonia (B1221849) or THF. |

| Potassium tert-Butoxide (t-BuOK) | Strong, non-nucleophilic base for elimination reactions. | Anhydrous THF or tert-butanol. |

| Sodium Naphthalenide | Single-electron transfer reagent for reductions and initiation of anionic polymerization. | Anhydrous THF or DME, typically at low temperatures. |

| Grignard Reagents (RMgX) | Nucleophilic addition to carbonyls, C-C bond formation. | Anhydrous diethyl ether or THF. |

Conclusion

The exploration for documented applications of this compound in organic synthesis has yielded no specific protocols or datasets. Its existence is noted in chemical databases, but its practical use appears to be non-existent or at least not published in readily accessible scientific literature. Researchers and professionals in drug development seeking strong bases or nucleophilic benzene synthons should consider the well-established and thoroughly documented alternative alkali metal reagents. The high reactivity and cost associated with rubidium likely curtail the development and application of its organometallic derivatives in favor of more practical and economical options.

References

Application Notes and Protocols: Experimental Protocol for Birch Reduction using Rubidium Benzenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for conducting a Birch reduction of aromatic compounds utilizing rubidium benzenide as the reducing agent. The Birch reduction is a powerful tool in synthetic organic chemistry for the partial reduction of aromatic rings to afford 1,4-cyclohexadienes, which are valuable intermediates in the synthesis of complex molecules and pharmaceuticals. This protocol outlines the in-situ preparation of this compound and its application in the reduction of common aromatic substrates. Due to the highly reactive and hazardous nature of rubidium metal, stringent safety precautions are detailed and must be strictly adhered to.

Introduction

The Birch reduction is a dissolving metal reduction that has been a cornerstone of synthetic chemistry for decades.[1] Traditionally, this reaction employs alkali metals such as sodium or lithium dissolved in liquid ammonia (B1221849) to generate solvated electrons, which act as the reducing species.[2][3] This protocol explores the use of rubidium, a heavier and more reactive alkali metal, in the form of this compound, as the electron transfer agent. While specific literature on the use of pre-formed this compound in Birch reductions is scarce, this protocol is based on the established principles of Birch reductions and the known chemistry of alkali metal arene radical anions.

The use of rubidium may offer different reactivity or selectivity compared to lighter alkali metals, although this is an area that requires further research. This protocol provides a foundational method for investigating such possibilities.

Safety Precautions

EXTREME CAUTION IS ADVISED. RUBIDIUM METAL IS HIGHLY PYROPHORIC AND REACTS EXPLOSIVELY WITH WATER.

-

Handling of Rubidium Metal: Rubidium metal must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.[4] It is stored under mineral oil to prevent contact with air and moisture. Use non-sparking tools for handling. All glassware and solvents must be scrupulously dried before use.

-

Personal Protective Equipment (PPE): A full-face shield, flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber) are mandatory.

-

Reaction Quenching: The reaction must be quenched carefully and slowly with a proton source, such as anhydrous ethanol (B145695) or isopropanol, at low temperatures. Never add water to an active Birch reduction.

-

Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available. Do not use water, carbon dioxide, or halogenated fire extinguishers on an alkali metal fire.

-

Waste Disposal: All rubidium-containing waste must be quenched and disposed of according to institutional and regulatory guidelines for reactive metal waste.

Experimental Protocol: Birch Reduction of Naphthalene (B1677914)

This protocol describes the Birch reduction of naphthalene to 1,4-dihydronaphthalene (B28168) using in-situ generated this compound.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Rubidium metal, in mineral oil | 99.5% | Major supplier | Handle under inert atmosphere |

| Benzene (B151609), anhydrous | >99.8% | Major supplier | Dry over sodium/benzophenone still |

| Naphthalene | Reagent grade | Major supplier | Recrystallize from ethanol if needed |

| Tetrahydrofuran (B95107) (THF), anhydrous | >99.9% | Major supplier | Dry over sodium/benzophenone still |

| Ethanol, anhydrous | 200 proof | Major supplier | |

| Diethyl ether, anhydrous | >99.5% | Major supplier | |

| Saturated aqueous NH4Cl solution | - | In-house prep. | |

| Anhydrous magnesium sulfate | - | Major supplier | |

| Argon or Nitrogen gas | High purity (99.998%) | Gas supplier |

3.2. Equipment

-

Three-necked round-bottom flask, oven-dried

-

Schlenk line or glovebox for inert atmosphere operations

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Dry ice/acetone or cryocooler bath

-

Cannula for liquid transfers

-

Separatory funnel

3.3. Reaction Setup and Procedure

-

Preparation: Assemble the three-necked flask with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a connection to the inert gas line. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen.

-

Solvent Addition: To the flask, add anhydrous tetrahydrofuran (THF) (100 mL) via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.

-

This compound Formation:

-

Carefully cut a small piece of rubidium metal (~0.85 g, 10 mmol) under mineral oil, quickly dry it with a lint-free cloth, and add it to the reaction flask against a positive flow of inert gas.

-

Add anhydrous benzene (5 mL) to the flask.

-

Stir the mixture at -78 °C. The formation of this compound is indicated by the appearance of a characteristic deep color.

-

-

Substrate Addition: Dissolve naphthalene (1.28 g, 10 mmol) in a minimal amount of anhydrous THF (~20 mL) and add it dropwise to the reaction mixture via cannula over 10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by the disappearance of the deep color of the this compound solution. The reaction is typically complete within 1-2 hours.

-

Quenching: Slowly add anhydrous ethanol (10 mL) dropwise to the reaction mixture at -78 °C to quench any unreacted rubidium and protonate the intermediate anions. The color of the solution should dissipate completely.